molecular formula C13H17NO3 B8005442 Butanoyl 4-(dimethylamino)benzoate

Butanoyl 4-(dimethylamino)benzoate

Cat. No.: B8005442
M. Wt: 235.28 g/mol
InChI Key: OYPWLYABUYXGCR-UHFFFAOYSA-N
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Description

Butanoyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, where the butanoyl group (C₃H₇COO-) replaces the carboxylic acid’s hydroxyl group. This compound is structurally related to photoinitiators and co-initiators used in polymer chemistry, particularly in dental resins and industrial coatings. Its para-substituted dimethylamino group enhances electron-donating properties, facilitating free radical generation under light exposure.

Properties

IUPAC Name

butanoyl 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-5-12(15)17-13(16)10-6-8-11(9-7-10)14(2)3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPWLYABUYXGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences: The ethyl ester group (C₂H₅COO-) is shorter and less hydrophobic than the butanoyl group. Key Findings:

  • In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (indicating superior polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate .
  • Resins containing this compound exhibited better physical properties (e.g., flexural strength, hardness) than those with methacrylate-based amines.
  • Reactivity was less dependent on additives like diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic efficiency in radical generation .

Isoamyl 4-(Dimethylamino)Benzoate

Structural Differences: The isoamyl ester (branched C₅H₁₁COO-) increases steric hindrance and hydrophobicity compared to the linear butanoyl group. Key Findings:

  • Applications include specialty manufacturing, where its branched structure may influence solubility in organic matrices .

Phenyl 4-(Dimethylamino)Benzoate

Structural Differences : The phenyl ester (C₆H₅COO-) introduces aromaticity, enhancing rigidity and thermal stability.
Key Findings :

  • Higher thermal stability compared to aliphatic esters, making it suitable for high-temperature applications .
  • The para-substituted dimethylamino group optimizes electron donation, similar to butanoyl derivatives, but the phenyl group may reduce solubility in polar solvents .

Phenyl 3-(Dimethylamino)Benzoate

Structural Differences: The meta-positioned dimethylamino group alters electronic effects, reducing conjugation with the ester carbonyl. Key Findings:

  • Lower reactivity in photoinitiation compared to para-substituted analogs due to diminished electron-donating efficiency .
  • Used in niche research applications where steric or electronic tuning is required .

Comparative Data Table

Compound Ester Group Substituent Position Molecular Weight CAS RN Key Properties/Applications
Butanoyl 4-(dimethylamino)benzoate Butanoyl (C₃H₇COO) Para (4-) ~235.3* Not Reported Hypothetical: Balance of hydrophobicity and reactivity
Ethyl 4-(dimethylamino)benzoate Ethyl (C₂H₅COO) Para (4-) ~207.2 Not Reported High polymerization efficiency in resins
Isoamyl 4-(dimethylamino)benzoate Isoamyl (C₅H₁₁COO) Para (4-) 241.28 21245-01-2 Lab chemical; limited solubility in polar media
Phenyl 4-(dimethylamino)benzoate Phenyl (C₆H₅COO) Para (4-) 241.28 15024-12-1 High thermal stability; research applications
Phenyl 3-(dimethylamino)benzoate Phenyl (C₆H₅COO) Meta (3-) 241.28 929109-50-2 Reduced reactivity; niche electronic studies

*Calculated based on structural analogs.

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